molecular formula C10H9NO4 B13487423 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid

Cat. No.: B13487423
M. Wt: 207.18 g/mol
InChI Key: XFTMRTNFUYTUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is a compound with a molecular formula of C10H9NO4 It is known for its unique structure, which includes an isoindoline moiety linked to an acetic acid group through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid typically involves the reaction of phthalic anhydride with glycine, followed by cyclization and subsequent etherification with chloroacetic acid. The reaction conditions often include the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and alkylated derivatives .

Scientific Research Applications

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered metabolic processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is unique due to its specific structural features and the presence of an ether linkage, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-[(1-oxo-2,3-dihydroisoindol-4-yl)oxy]acetic acid

InChI

InChI=1S/C10H9NO4/c12-9(13)5-15-8-3-1-2-6-7(8)4-11-10(6)14/h1-3H,4-5H2,(H,11,14)(H,12,13)

InChI Key

XFTMRTNFUYTUCJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2OCC(=O)O)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.